1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide
Description
This compound features a piperidine-4-carboxamide core with two critical substituents:
- 1-[6-(4-Ethylphenoxy)pyrimidin-4-yl]: A pyrimidine ring substituted at the 4-position with a 4-ethylphenoxy group.
- N-[(4-Methoxyphenyl)methyl]: A benzyl group with a methoxy (-OCH₃) substituent at the para position.
The structural design combines a pyrimidine heterocycle (common in kinase inhibitors and antiviral agents) with a para-methoxybenzyl group, which may enhance solubility and target binding through electronic or steric effects.
Properties
IUPAC Name |
1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O3/c1-3-19-4-10-23(11-5-19)33-25-16-24(28-18-29-25)30-14-12-21(13-15-30)26(31)27-17-20-6-8-22(32-2)9-7-20/h4-11,16,18,21H,3,12-15,17H2,1-2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKCKJIOADZZDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)NCC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the phenoxy and methoxy groups, and the final coupling with the piperidine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions can replace certain groups within the molecule with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biological studies to investigate molecular interactions.
Industry: The compound can be utilized in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs, their substituents, and inferred properties based on the provided evidence:
*Calculated based on molecular formula.
Aromatic N-Substituents
- 4-Fluorobenzyl () : Fluorine’s electron-withdrawing nature may increase metabolic stability by reducing oxidative degradation. However, reduced solubility compared to methoxy could limit bioavailability .
Pyrimidine Substituents
- The 4-ethylphenoxy group in the target compound provides moderate steric bulk, which may optimize binding pocket occupancy compared to bulkier groups (e.g., naphthalenyl in ) .
Biological Activity
1-[6-(4-Ethylphenoxy)pyrimidin-4-yl]-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide, a compound with the CAS number 1116045-23-8, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 430.5 g/mol. Its structure comprises a piperidine ring, a pyrimidine moiety, and various aromatic groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C26H30N4O2 |
| Molecular Weight | 430.5 g/mol |
| CAS Number | 1116045-23-8 |
The compound is hypothesized to exert its biological effects through interactions with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The presence of the piperidine and pyrimidine rings enhances its binding affinity to these targets.
Anticancer Activity
Recent studies have indicated that compounds similar to 1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide exhibit significant anticancer properties. For instance, derivatives of piperidine have been shown to inhibit cancer cell proliferation by modulating pathways such as apoptosis and cell cycle regulation .
Inhibition of Kinases
Research has demonstrated that this compound may act as an inhibitor of various kinases. A study focusing on ERK5 kinase inhibitors highlighted that modifications in the chemical structure could lead to enhanced potency against specific cancer types . The introduction of substituents on the pyrimidine ring has been linked to improved binding affinity and selectivity towards target kinases.
Neuropharmacological Effects
Piperidine derivatives have also been evaluated for their effects on neurotransmitter systems. Investigations into similar compounds have revealed potential interactions with dopamine transporters and serotonin receptors, suggesting possible applications in treating neurological disorders .
Case Studies
- In Vitro Studies : A series of in vitro assays demonstrated that related piperidine compounds showed subnanomolar affinity for dopamine transporters, indicating potential for treating conditions like depression and ADHD .
- In Vivo Studies : Animal models treated with similar piperidine derivatives exhibited reduced tumor growth rates compared to controls, supporting the anticancer potential of these compounds .
Q & A
Basic: What synthetic strategies are recommended for synthesizing 1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide?
Methodological Answer:
- Step 1: Pyrimidine Core Formation
Use a multicomponent reaction (e.g., Biginelli-like conditions) with ethyl acetoacetate, 4-ethylphenol derivatives, and urea in acetic acid or n-butanol under reflux (70–100°C). Monitor via TLC (silica gel, ethyl acetate/hexane) . - Step 2: Piperidine Coupling
Introduce the piperidine-4-carboxamide moiety via nucleophilic substitution or amide coupling. For example, react the pyrimidine intermediate with N-[(4-methoxyphenyl)methyl]piperidine-4-carboxylic acid chloride in dichloromethane (DCM) with a base like triethylamine . - Step 3: Purification
Recrystallize the final product using ethanol or methanol. Confirm purity via HPLC (>98%) and characterize using ¹H/¹³C NMR .
Basic: How should researchers characterize the structural integrity of this compound?
Methodological Answer:
- Spectroscopic Analysis
- ¹H/¹³C NMR : Assign peaks for key groups:
- Piperidine protons (δ 2.5–3.5 ppm, multiplet) .
- Methoxyphenyl methyl (δ 3.8 ppm, singlet) .
- Pyrimidine aromatic protons (δ 8.0–8.5 ppm) .
- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and pyrimidine ring vibrations (~1550 cm⁻¹) .
- Mass Spectrometry
Use HRMS (ESI+) to verify molecular ion ([M+H]⁺) and fragmentation patterns .
Basic: What in vitro assays are suitable for preliminary biological evaluation?
Methodological Answer:
- Antimicrobial Screening
Test against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) using broth microdilution (MIC ≤ 50 µg/mL considered active). Include controls like fluconazole . - Enzyme Inhibition
Screen against kinases (e.g., EGFR) via fluorescence-based ADP-Glo™ assays (IC₅₀ determination) .
Advanced: How can structure-activity relationships (SAR) be explored for this compound?
Methodological Answer:
- Modification Strategy
- Pyrimidine Substituents : Replace 4-ethylphenoxy with halogenated (e.g., 4-fluorophenoxy) or bulky groups (e.g., tert-butyl) to assess steric/electronic effects .
- Piperidine Modifications : Introduce methyl or fluorine at C3 of piperidine to enhance metabolic stability .
- Crystallography
Solve single-crystal X-ray structures to correlate substituent conformations (e.g., dihedral angles between pyrimidine and piperidine) with activity .
Advanced: How can contradictory data between in vitro potency and in vivo efficacy be resolved?
Methodological Answer:
- Pharmacokinetic Profiling
- ADME Studies : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal incubation, t₁/₂ > 30 min preferred) .
- Bioavailability : Administer orally (10 mg/kg in rodents) and compare AUC₀–₂₄h with IV data. Low F% (<20%) suggests solubility or permeability issues .
- Metabolite Identification
Use LC-MS/MS to detect oxidation products (e.g., piperidine N-oxide) that may reduce efficacy .
Advanced: What strategies optimize reaction yields during scale-up synthesis?
Methodological Answer:
- Process Chemistry Adjustments
- Solvent Optimization : Replace acetic acid with n-butanol for higher yields (e.g., 65% → 82%) and easier purification .
- Catalysis : Use Pd/C (5 mol%) for Suzuki coupling steps (e.g., aryl bromide intermediates) .
- Quality Control
Implement inline FTIR to monitor reaction progression and reduce byproduct formation .
Advanced: How can researchers address discrepancies in biological activity across assay platforms?
Methodological Answer:
- Assay Validation
- Dose-Response Consistency : Run parallel assays (e.g., fluorescence vs. luminescence) to confirm IC₅₀ values (±10% variability acceptable) .
- Cell Line Authentication : Use STR profiling to rule out contamination (e.g., HeLa vs. HEK293) .
- Data Normalization
Express activity as % inhibition relative to vehicle controls and positive benchmarks (e.g., staurosporine for kinases) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
